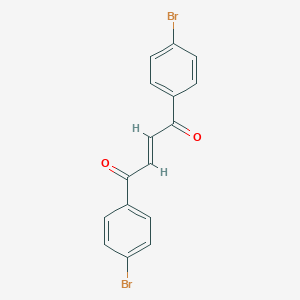

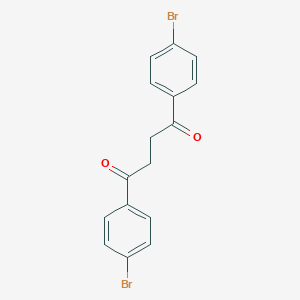

(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione

Overview

Description

(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione, also known as 4-bromo-2-butene-1,4-dione, is a synthetic organic compound with a variety of applications in the scientific research field. It is a type of diketone that is used as a reagent for the synthesis of various compounds and materials, and is also used as an intermediate for the production of pharmaceuticals, agrochemicals, and other industrial chemicals. This compound is also known for its ability to act as a catalyst in certain reactions, and has been studied for its potential to be used as a therapeutic agent.

Scientific Research Applications

Structural Analysis

(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione has been studied for its molecular structure, which is characterized by two p-bromo phenyl rings and a less planar enedione group. This compound exhibits unique crystal interactions, specifically C–Br⋯Br type II interactions (Lastovickova, La Scala, & Sausa, 2018).

Polymer Synthesis

This compound has been utilized in the synthesis of highly luminescent polymers. These polymers, notable for their strong fluorescence and high quantum yields, have been synthesized using this compound as a key component (Zhang & Tieke, 2008).

Reactions and Mechanisms

The compound's role in isomerism and oxidation reactions has been explored, particularly in the context of lead(IV) acetate reactions with various nitrogen compounds. This research provides insight into the compound's reactivity and potential applications in organic synthesis (Butler & Cunningham, 1980).

Electron Transport Applications

This compound has also been employed in the development of novel electron transport layers for polymer solar cells. These applications leverage the electron-deficient nature of the compound's backbone for improved solar cell efficiency (Hu et al., 2015).

Conjugated Polymer Synthesis

The synthesis of conjugated polymers featuring this compound has been researched for applications in organic electronics. These polymers exhibit properties like solubility in organic solvents and potential for use in optoelectronic devices (Kinoshita, Kijima, & Shirakawa, 2000).

Synthesis Techniques

The compound has been synthesized using environmentally friendly techniques, including ultrasound and microwave irradiation. This approach emphasizes high atom-economy and excellent yields, relevant in green chemistry (Oliveira et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asSqualene–hopene cyclase . This enzyme plays a crucial role in the cyclization of squalene into hopene .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit enzymes, thereby interfering with their normal function . The compound may bind to its target protein and alter its function, leading to changes at the molecular level.

Biochemical Pathways

For instance, some compounds have been found to inhibit monoamine oxidase and acetylcholinesterase, enzymes that play key roles in neurotransmission .

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion, which can impact their bioavailability .

Result of Action

Similar compounds have been found to have neuroprotective effects, potentially offering protection against neuronal degeneration .

properties

IUPAC Name |

(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPFGALFEXMGJF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)